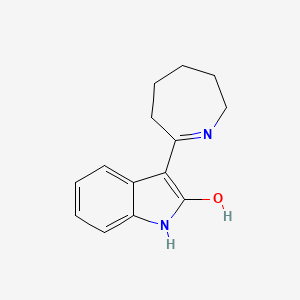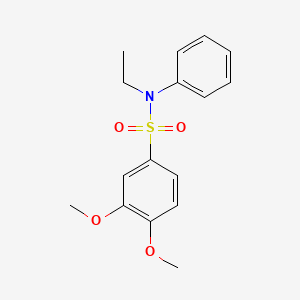
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer, inflammation, and neurological disorders. In
Mécanisme D'action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A is not fully understood. However, it has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways. N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to induce cell cycle arrest and apoptosis. In inflammation, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential applications in scientific research. However, there are some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A in lab experiments. It has been shown to have low solubility in water, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. In cancer research, further studies are needed to elucidate the mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and to explore its potential as a therapeutic agent for various types of cancer. In inflammation research, further studies are needed to explore the anti-inflammatory effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various inflammatory diseases. In neurological disorder research, further studies are needed to explore the neuroprotective effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various neurological disorders.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A involves the reaction of 2-chloro-4,6-dimethylaniline with 4-chloro-2-methylphenol in the presence of a base. The resulting product is then treated with chloroacetyl chloride and a base to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. This synthetic route has been optimized to yield high purity and high yield of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A.
Applications De Recherche Scientifique
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been extensively studied for its potential applications in scientific research. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
In neurological disorder research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its neuroprotective effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-6-12(3)17(14(19)7-10)20-16(21)9-22-15-5-4-13(18)8-11(15)2/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGJXOAVYNISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)

![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)
![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)
![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)